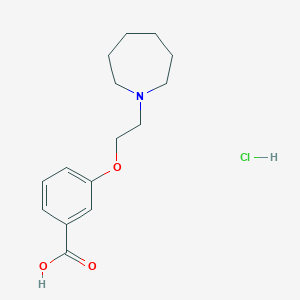

3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride

概要

説明

3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzoic acids and derivatives. This compound is characterized by the presence of a benzoic acid moiety substituted with an azepane ring through an ethoxy linkage. It is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 2-(azepan-1-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent production of high-quality compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated compounds, substituted amines.

科学的研究の応用

Chemistry

3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various industries.

Biology

In biological research, this compound is employed in enzyme inhibition studies and receptor binding assays. It has shown promise as a selective estrogen receptor modulator (SERM), indicating its potential therapeutic role in conditions influenced by estrogen signaling.

Medicine

The compound is under investigation for its therapeutic effects against various diseases, including cancer and neurological disorders. Its ability to inhibit specific metabolic enzymes can lead to altered cellular functions that may be beneficial in treating these conditions.

Industry

In industrial applications, this compound is utilized as a precursor for the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing novel materials with specific functionalities.

Research has demonstrated significant biological activity associated with this compound. For example:

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit key metabolic enzymes involved in various biochemical pathways. This inhibition may lead to therapeutic effects in conditions such as cancer and neurological disorders.

Potential Therapeutic Applications

Recent studies have investigated the compound's potential as a treatment for breast cancer due to its modulation of estrogen receptors. Research findings suggest that it may reduce tumor growth by inhibiting pathways critical for cancer cell proliferation.

Case Study Example

A notable study published in a peer-reviewed journal explored the effects of this compound on neuroblastoma cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as an anti-cancer agent.

作用機序

The mechanism of action of 3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions.

類似化合物との比較

- 4-(2-Azepan-1-yl-ethoxy)-benzoic acid hydrochloride

- 2-(2-Azepan-1-yl-ethoxy)-phenylamine

- BenzeneMethanol, 4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]- (hydrochloride)

Comparison: 3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of both the benzoic acid and azepane moieties. This combination imparts distinct chemical properties and biological activities compared to similar compounds. For instance, while 4-(2-Azepan-1-yl-ethoxy)-benzoic acid hydrochloride shares a similar structure, the position of the azepane ring can significantly influence its reactivity and interaction with biological targets .

生物活性

3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structure and Composition

The molecular formula of this compound is C15H22ClNO3, with a molecular weight of approximately 299.79 g/mol. The compound features an azepan ring, an ethoxy group, and a benzoic acid moiety, contributing to its unique biological properties.

Chemical Reactivity

The presence of functional groups in this compound allows for various chemical reactions, which can be exploited to enhance its biological activity. Its role as a selective estrogen receptor modulator (SERM) highlights its potential in therapeutic applications .

This compound has been shown to interact with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator, thus modulating various biochemical pathways. For instance, it has demonstrated inhibitory effects on certain metabolic enzymes, leading to altered cellular functions.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. In vitro studies have shown that it can inhibit key metabolic enzymes involved in various biochemical pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and neurological disorders.

Receptor Binding Assays

Binding assays have revealed that this compound selectively binds to estrogen receptors. This selective binding suggests a potential for fewer side effects compared to non-selective agents, making it a promising candidate for further research in hormone-related therapies .

Antipsychotic Activity

A series of compounds structurally related to this compound were evaluated for antipsychotic activity. These studies highlighted the compound's potential in modulating dopaminergic and serotonergic pathways, which are crucial for managing psychotic disorders .

Cancer Therapeutics

In the context of cancer treatment, preliminary studies suggest that this compound may exhibit anti-proliferative effects against certain cancer cell lines. Further optimization and clinical trials are necessary to establish its efficacy and safety profile in oncology .

Summary of Biological Activities

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Selectivity |

|---|---|---|

| This compound | Estrogen receptor modulation | High |

| 4-(2-Azepan-1-YL-ethoxy)-benzoic acid | Non-selective receptor binding | Low |

| Other SERMs | Varying selectivity across receptors | Variable |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(2-Azepan-1-YL-ethoxy)-benzoic acid hydrochloride?

The synthesis typically involves a multi-step process, starting with the formation of the azepane-ethoxy moiety. A common approach includes:

- Condensation reactions : Reacting azepane with a halogenated ethoxy intermediate (e.g., 2-chloroethyl ether) under basic conditions to form the ether linkage.

- Carboxylic acid functionalization : Coupling the ethoxy-azepane intermediate with benzoic acid derivatives via nucleophilic substitution or esterification, followed by hydrochloric acid treatment to form the hydrochloride salt .

- Purification : Column chromatography or recrystallization (e.g., using methanol/ether mixtures) to isolate the final product. Reference methods for structurally analogous compounds highlight the importance of controlling reaction pH and temperature to avoid side products .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR spectroscopy : H and C NMR to verify the azepane ring, ethoxy bridge, and benzoic acid backbone.

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, especially for resolving stereochemistry .

- IR spectroscopy : To identify functional groups like the carboxylic acid O-H stretch and C=O vibrations.

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors or dust.

- Spill management : Neutralize with sodium bicarbonate and collect using inert absorbents, as recommended in safety data sheets for similar hydrochloride salts .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while minimizing hydrolysis.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate etherification steps.

- Temperature control : Maintain <60°C during acid-sensitive steps (e.g., HCl salt formation) to prevent degradation.

- Analytical monitoring : Employ HPLC (C18 columns, UV detection at 254 nm) to track reaction progress and purity, as demonstrated for benzoic acid derivatives .

Q. How to address discrepancies in pharmacological activity data across studies?

- Assay standardization : Validate cell-based assays using positive controls (e.g., known receptor agonists/antagonists) to ensure consistency.

- Purity verification : Use LC-MS to confirm >95% purity, as impurities (e.g., unreacted azepane) can skew bioactivity results .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., piperidine-based analogs) to identify structure-activity relationships (SAR) .

Q. What strategies mitigate hydrolytic degradation during storage?

- Lyophilization : Store the hydrochloride salt as a lyophilized powder under inert gas (argon) to reduce moisture exposure.

- Stabilizers : Add antioxidants (e.g., BHT) to formulations if the compound is prone to oxidation.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation pathways .

特性

IUPAC Name |

3-[2-(azepan-1-yl)ethoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3.ClH/c17-15(18)13-6-5-7-14(12-13)19-11-10-16-8-3-1-2-4-9-16;/h5-7,12H,1-4,8-11H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBXIHVLTGFUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。